(1-Methylindolin-7-yl)boronic acid

Catalog No.
S13978466
CAS No.
M.F
C9H12BNO2
M. Wt
177.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Methylindolin-7-yl)boronic acid

Product Name

(1-Methylindolin-7-yl)boronic acid

IUPAC Name

(1-methyl-2,3-dihydroindol-7-yl)boronic acid

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

InChI

InChI=1S/C9H12BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-4,12-13H,5-6H2,1H3

InChI Key

WSPZDIABFRISQV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)CCN2C)(O)O

(1-Methylindolin-7-yl)boronic acid is a boronic acid derivative characterized by the presence of a methyl group on the indole structure. Its molecular formula is C9H12BNO2C_9H_{12}BNO_2 with a molecular weight of 177.01 g/mol. This compound features a boron atom bonded to a carbon atom of the indole ring, which is significant in various

(1-Methylindolin-7-yl)boronic acid is primarily involved in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds through the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst. The general reaction can be represented as follows:

R B OH 2+R XPd catalystR R +BXn+H2O\text{R B OH 2}+\text{R X}\xrightarrow{\text{Pd catalyst}}\text{R R }+\text{BX}_n+\text{H}_2O

Additionally, (1-Methylindolin-7-yl)boronic acid can undergo hydrolysis to form phenolic compounds, which can further participate in other organic transformations .

The synthesis of (1-Methylindolin-7-yl)boronic acid typically involves several steps:

  • Formation of Indole Derivative: Starting from commercially available indole derivatives, methylation can be achieved using methyl iodide and a base.
  • Boronation: The introduction of the boronic acid functionality can be accomplished via reactions with boron reagents such as boron trifluoride etherate or trialkyl borates under acidic or basic conditions.
  • Purification: The product is purified through methods such as column chromatography or recrystallization to obtain the desired purity .

(1-Methylindolin-7-yl)boronic acid finds applications primarily in organic synthesis and medicinal chemistry. It is utilized in:

  • Suzuki Coupling Reactions: As a key reagent for forming biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of polymers and materials with specific electronic properties.
  • Biological Research: As a tool compound for studying enzyme interactions and mechanisms due to its potential inhibitory properties .

Interaction studies involving (1-Methylindolin-7-yl)boronic acid focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics.
  • Isothermal Titration Calorimetry: To determine thermodynamic parameters of binding interactions.

Such studies are crucial for understanding how this compound may function as an inhibitor or modulator in biological systems .

Several compounds share structural similarities with (1-Methylindolin-7-yl)boronic acid, each exhibiting unique properties and applications:

Compound NameCAS NumberKey Features
(1H-Indazol-7-yl)boronic acid915411-01-7Similar indazole structure; used in similar reactions
(1-Methylindole-6-boronic acid1257738-46-7Indole derivative; potential applications in pharmaceuticals
(1-Methylpyrazol-5-yl)boronic Acid720702-41-0Pyrazole structure; used in diverse synthetic applications
(2-Methylindol-7-yl)boronic Acid2750602-27-6Variation in substitution pattern; useful in organic synthesis

The uniqueness of (1-Methylindolin-7-yl)boronic acid lies in its specific indoline structure combined with the boronic acid functionality, making it particularly valuable in targeted

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.0961088 g/mol

Monoisotopic Mass

177.0961088 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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